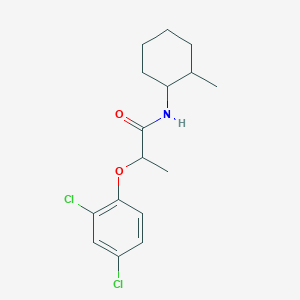
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide, also known as LQFM-021, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a member of the hydrazide family and has been synthesized using various methods.
Mécanisme D'action
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide exerts its antitumor activity by inhibiting the proliferation of cancer cells. It induces apoptosis, which is a programmed cell death mechanism, and inhibits the migration and invasion of cancer cells. N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines. Furthermore, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have a significant effect on various biochemical and physiological parameters. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation. Furthermore, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits excellent stability and can be stored for long periods without degradation. However, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has certain limitations. It has low solubility in water, which can limit its use in aqueous systems. In addition, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has poor bioavailability, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide. One direction is to investigate its potential use as a diagnostic tool in cancer imaging. Another direction is to investigate its potential use in combination therapy with other anticancer agents. Furthermore, future studies can focus on improving the solubility and bioavailability of N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide to enhance its therapeutic potential.
Méthodes De Synthèse
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been synthesized using various methods, including the conventional reflux method, microwave-assisted synthesis, and ultrasound-assisted synthesis. The conventional reflux method involves the reaction of 2,6-dimethyl-3-aminobenzaldehyde with 3-hydroxybenzohydrazide in the presence of glacial acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide.
Applications De Recherche Scientifique
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. In addition, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been investigated for its potential use as a diagnostic tool in cancer imaging.
Propriétés
Nom du produit |
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Formule moléculaire |
C19H17N3O2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-7-18-15(8-12)10-17(13(2)21-18)19(24)22-20-11-14-4-3-5-16(23)9-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
Clé InChI |
AQHURQQAPNZHNR-RGVLZGJSSA-N |
SMILES isomérique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)O |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)O |
SMILES canonique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)







![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)